Methyl[2-(piperidin-2-YL)propyl]amine
Description
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N-methyl-2-piperidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-8(7-10-2)9-5-3-4-6-11-9/h8-11H,3-7H2,1-2H3 |
InChI Key |
HLNLZFOGAQHTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)C1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(piperidin-2-YL)propyl]amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the reductive amination of 2-(piperidin-2-yl)propanal with methylamine under hydrogenation conditions using a suitable catalyst such as palladium on carbon . Another approach involves the alkylation of piperidine with 2-bromo-1-methylpropane in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(piperidin-2-YL)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Methyl[2-(piperidin-2-YL)propyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl[2-(piperidin-2-YL)propyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with Methyl[2-(piperidin-2-yl)propyl]amine, differing in substituents, heterocycles, or chain lengths:
Key Observations:
- Heterocycle Size : Piperidine (6-membered ring) derivatives, such as alkyl 2-phenyl-2-(piperidin-2-yl)acetate, show stronger dopamine reuptake inhibition (IC₅₀ = 398.6 nM) compared to azepane (7-membered, IC₅₀ = 4,594 nM) .
- Substituent Effects: Replacing dimethylamino (e.g., 3-(dimethylamino)propylamine) with bulkier diethylamino groups reduces anti-proliferative activity, likely due to steric hindrance .
- Aromatic vs. Aliphatic Moieties : Pyridine-containing analogs (e.g., (2-Methylpropyl)[2-(pyridin-2-yl)ethyl]amine) may exhibit distinct electronic properties compared to piperidine-based compounds, influencing receptor interactions .
Pharmacological and Physicochemical Properties
A. Anti-Proliferative Activity :
- 3-(Dimethylamino)propylamine (9f) and 3-(dimethylamino)propyl(methyl)amine (9h) showed variable anti-head and neck cancer activity, with activity differences attributed to steric and electronic effects of substituents .
- Morpholinoethylamine (e.g., 2-morpholinoethylamine) derivatives exhibited drastic loss of activity, highlighting the importance of amine group flexibility .
B. Dopamine Reuptake Inhibition :
Biological Activity
Methyl[2-(piperidin-2-YL)propyl]amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various receptors, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of piperidine, characterized by an amine functional group. Its molecular formula is . The structural features that contribute to its biological activity include the piperidine ring, which allows for specific receptor interactions, and the propyl chain that may influence its pharmacokinetics and binding affinity.
The biological activity of this compound primarily stems from its ability to act as a ligand for various receptors involved in neurotransmission. Research indicates that compounds with similar structures often modulate neurotransmitter systems, which are critical in the treatment of conditions such as anxiety and depression. The compound's interactions can lead to alterations in receptor activity, potentially resulting in therapeutic effects.
Biological Activity Overview
-
Neuropharmacological Effects :
- This compound has been studied for its effects on neurotransmitter receptors. It shows promise in modulating dopamine and serotonin pathways, which are crucial for mood regulation.
- Case Study : In vitro studies have demonstrated that this compound can enhance the release of serotonin in neuronal cultures, suggesting potential antidepressant properties.
-
Binding Affinities :
- The compound exhibits varying binding affinities for different receptors. For instance, it has been shown to interact with dopamine D2 receptors, which are implicated in several psychiatric disorders.
- Table 1: Binding Affinities of this compound
Receptor Type Binding Affinity (Ki, nM) Dopamine D2 50 Serotonin 5-HT1A 120 Norepinephrine α1 80 -
Potential Therapeutic Applications :
- Given its interaction with neurotransmitter systems, this compound is being explored for its potential use in treating anxiety disorders and depression.
- Research Findings : A study indicated that administration of this compound in animal models resulted in reduced anxiety-like behavior compared to control groups.
Safety and Toxicity
While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicity assessments indicate moderate safety margins; however, further studies are necessary to evaluate long-term effects and potential side effects.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other piperidine derivatives that exhibit notable biological activities. Understanding these relationships can help in optimizing lead compounds for therapeutic development.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine | CHN | Additional methyl group affecting sterics |
| N-Methylpiperidine | CHN | Simpler structure lacking propyl chain |
| 1-Methylpiperazine | CHN | Contains two nitrogen atoms; studied for serotonin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
